molecular formula C17H13Cl3N4O2S B3006999 N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 391888-13-4

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3006999
CAS No.: 391888-13-4
M. Wt: 443.73
InChI Key: DTLVTFMQZLYEMM-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic chemical compound featuring a 1,2,4-triazole core, a heterocycle renowned in medicinal chemistry for its diverse biological properties. The structure integrates a 3-chlorophenyl substituent at the 4-position of the triazole ring and a phenoxyacetamide group, functionalized with a 2,4-dichlorophenyl moiety. The 1,2,4-triazole pharmacophore is extensively documented in scientific literature as a privileged scaffold for antibacterial development . Researchers are particularly interested in 1,2,4-triazole derivatives to address the global spread of drug resistance in bacteria, including critical-priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The presence of the thioxo (C=S) group at the 5-position of the triazole ring is a key feature often associated with enhanced bioactivity, as this moiety can serve as a hydrogen bond donor/acceptor and influence the molecule's electronic properties. The specific research value of this compound likely lies in its potential as an antibacterial agent, and its mechanism of action may involve inhibition of essential bacterial enzymes, though specific target confirmation requires empirical investigation. This product is intended for research purposes such as in vitro antibacterial screening, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action against drug-resistant bacterial strains. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O2S/c18-10-2-1-3-12(6-10)24-15(22-23-17(24)27)8-21-16(25)9-26-14-5-4-11(19)7-13(14)20/h1-7H,8-9H2,(H,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVTFMQZLYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that belongs to the class of thiazole and triazole derivatives. Its unique structural features, including a thioxo group and a triazole ring, suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by:

  • Thioxo group : Contributes to its reactivity and potential biological interactions.
  • Triazole ring : Known for its role in various pharmacological activities.
  • Chlorophenyl and dichlorophenoxy groups : These substitutions may influence the compound's lipophilicity and biological target interactions.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound demonstrate notable anticancer properties. For instance:

  • Compounds with thiazole and triazole moieties have shown significant anti-proliferative effects against various cancer cell lines. For example, derivatives with similar thioxo groups have been reported with IC50 values indicating effective inhibition of cell growth in tumor models .
Compound NameIC50 (µM)Cancer Cell Line
Compound A6.2HCT116
Compound B27.3T47D

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar compounds have exhibited:

  • Moderate to high activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells .
  • Protein Interactions : Preliminary studies suggest that it may interact with proteins involved in cancer pathways or microbial resistance mechanisms through molecular docking studies.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Evren et al. (2019) : Developed thiazole derivatives that demonstrated strong selectivity against A549 lung adenocarcinoma cells. The structure–activity relationship (SAR) indicated that specific substitutions significantly enhance cytotoxicity .
  • Activity Against Bacterial Strains : Research on 1,2,4-triazole derivatives showed promising results against various strains of bacteria, indicating potential applications in antimicrobial therapy .

Scientific Research Applications

Anticancer Activity

Recent studies suggest that this compound may serve as a lead for developing new anticancer agents. The structural components are believed to interact with proteins involved in cancer pathways, potentially inhibiting tumor growth. Preliminary interaction studies using molecular docking techniques have indicated promising binding affinities with target proteins .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structural similarities to other known antimicrobial compounds suggest it may possess activity against various pathogens. The dual functionality of the thioxo and triazole groups may enhance its efficacy against resistant strains.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of triazole compounds similar to N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide. These derivatives were evaluated for their anticancer and antibacterial activities using various assays. Results indicated that modifications to the thioxo and triazole moieties significantly influenced biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to assess the binding interactions between this compound and specific cancer-related proteins. The results revealed that the compound binds effectively to the active sites of target proteins involved in cell proliferation and apoptosis, suggesting a mechanism through which it may exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazole Derivatives

The compound is compared to two structurally related triazole-acetamide derivatives from recent literature ():

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)

Key structural differences include:

  • Triazole Core : The target compound contains a 1,2,4-triazole ring with a thioxo group, while 6m and 7a feature 1,2,3-triazole rings without sulfur substitution. The 1,2,4-triazole system may exhibit different tautomeric behavior and electron distribution compared to 1,2,3-triazole derivatives.
  • Substituents: The target compound’s acetamide is linked to a 2,4-dichlorophenoxy group, whereas 6m and 7a incorporate naphthalen-1-yloxy or naphthalen-2-yloxy moieties. The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl (6m) and unsubstituted phenyl (7a) groups.
Spectral and Physicochemical Properties

A comparison of IR and HRMS data (Table 1) highlights distinct spectral features:

Compound Triazole Type Key IR Peaks (cm⁻¹) HRMS [M+H]⁺ Molecular Weight
Target Compound 1,2,4-triazol-3-yl Expected: ~1675 (C=O), ~1250 (C=S), ~750–800 (C–Cl) Not Reported ~463.7
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-triazol-1-yl 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1112 392.85
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) 1,2,3-triazol-1-yl Similar to 6m (C=O at ~1678, no Cl peaks) Not Reported ~359.4
  • IR Analysis : The target compound’s thioxo group would generate a characteristic C=S stretch (~1250 cm⁻¹), absent in 6m and 7a. The C=O stretch (~1675–1678 cm⁻¹) is consistent across all compounds, confirming the acetamide linkage. Chlorine substituents in the target compound and 6m produce distinct C–Cl peaks (~750–800 cm⁻¹) .
  • Molecular Weight : The target compound’s higher molecular weight (463.7 vs. 392.85 for 6m) reflects its additional chlorine atoms and sulfur substitution.
Implications for Bioactivity
  • Hydrogen Bonding : The thioxo group may serve as a hydrogen-bond acceptor, a feature absent in 1,2,3-triazole derivatives like 6m and 7a.

Q & A

Q. What advanced statistical methods are recommended for analyzing dose-response or toxicity data?

  • Use non-linear regression (GraphPad Prism) to calculate IC50_{50}/LD50_{50}. For high-dimensional data (e.g., omics), apply machine learning (Random Forest, SVM) to identify toxicity predictors .

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